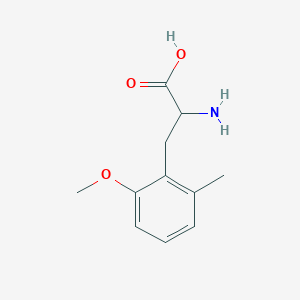
2-Amino-3-(2-methoxy-6-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2-methoxy-6-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenylalanine, featuring a methoxy group and a methyl group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methoxy-6-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methoxy-6-methylbenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes aldol condensation with glycine to form the corresponding β-hydroxy acid.
Reduction: The β-hydroxy acid is then reduced to the corresponding β-amino acid using a reducing agent such as sodium borohydride.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(2-methoxy-6-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Amino-3-(2-methoxy-6-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(2-methoxy-6-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methoxyphenyl)propionic acid: Similar structure but lacks the amino group.
Propanoic acid, 3-amino-2-methyl-: Similar structure but lacks the methoxy group.
Uniqueness
2-Amino-3-(2-methoxy-6-methylphenyl)propanoic acid is unique due to the presence of both the methoxy and amino groups on the aromatic ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-amino-3-(2-methoxy-6-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-7-4-3-5-10(15-2)8(7)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) |
Clave InChI |
SZFAHYZDONADSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OC)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


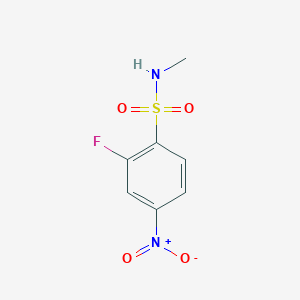
![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol](/img/structure/B13616750.png)
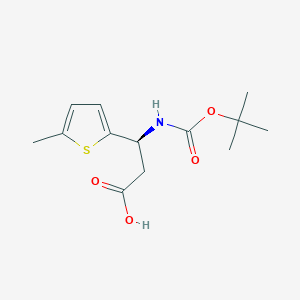
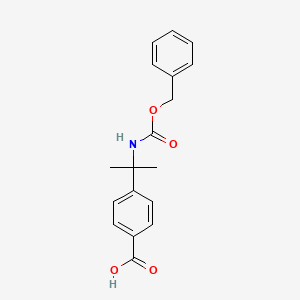
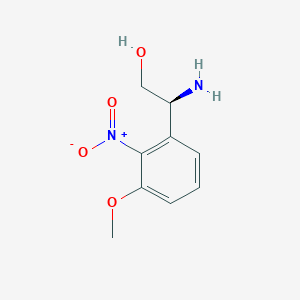

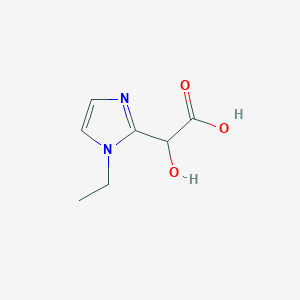
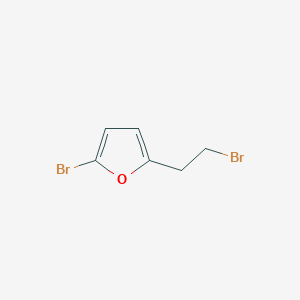
![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)

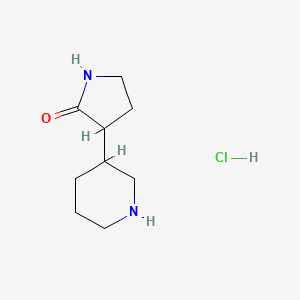
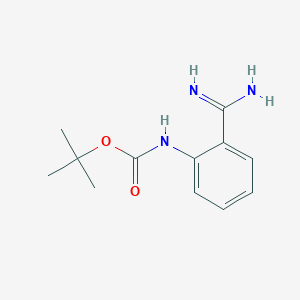
![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)

